2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one
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Overview
Description
2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its chromen-4-one core structure, substituted with a 2,6-dimethoxyphenyl group and a hydroxyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxybenzaldehyde and 4-hydroxyacetophenone.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in ethanol or methanol as the solvent.
Cyclization: The resulting chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the chromen-4-one core structure.
Purification: The final product is purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of 2-(2,6-dimethoxyphenyl)-7-oxo-4H-chromen-4-one.
Reduction: Formation of 2-(2,6-dimethoxyphenyl)-7-hydroxy-4H-dihydrochromen-4-one.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethoxyphenyl)-4H-chromen-4-one: Lacks the hydroxyl group at the 7th position.
7-Hydroxy-4H-chromen-4-one: Lacks the 2,6-dimethoxyphenyl group.
2-Phenyl-7-hydroxy-4H-chromen-4-one: Lacks the methoxy groups on the phenyl ring.
Uniqueness
2-(2,6-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is unique due to the presence of both the 2,6-dimethoxyphenyl group and the hydroxyl group at the 7th position, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
139339-37-0 |
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Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-13-4-3-5-14(21-2)17(13)16-9-12(19)11-7-6-10(18)8-15(11)22-16/h3-9,18H,1-2H3 |
InChI Key |
SEDXVRHKQNVEOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
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